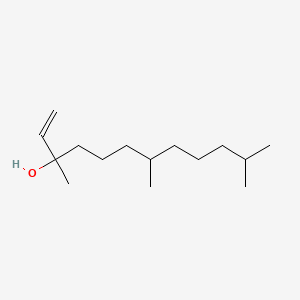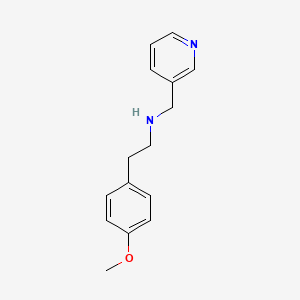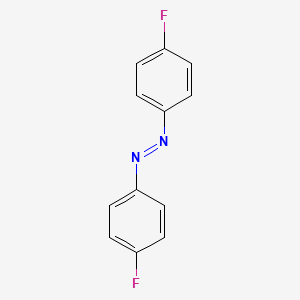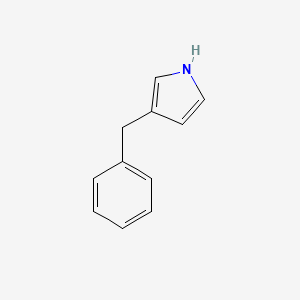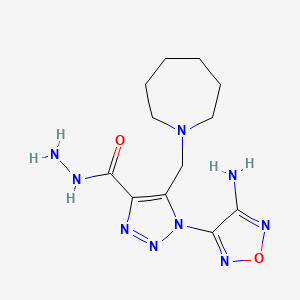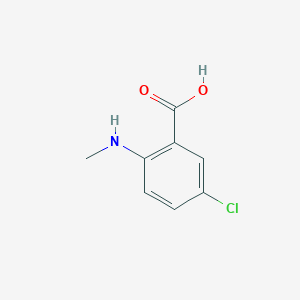
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
Overview
Description
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Scientific Research Applications
Optoelectronic and Charge Transfer Properties
- Charge Carrier Properties : The study of various optoelectronic and charge transfer properties of related compounds, including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, has been conducted. This research is pivotal in developing multifunctional organic semiconductor devices (Irfan et al., 2019).
Anticancer Research
- Hybrid Anticancer Agent : Research on a hybrid anticancer agent combining histone deacetylase inhibitor and vascular endothelial growth factor receptor-1/2 inhibitor, which includes a compound structurally related to (3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one, has shown potential in treating triple-negative breast cancer (Librizzi et al., 2016).
Organic Chemistry and Catalysis
- Palladacycles with Indole Core : Studies on palladacycles having normal and spiro chelate rings designed from ligands with an indole core reveal their applications as efficient catalysts in organic synthesis (Singh et al., 2017).
- Synthesis of Pyridine Derivatives : Research on the synthesis of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives via multicomponent reactions underlines the importance of these compounds in developing new chemical entities (Geng et al., 2010).
Pharmaceutical and Biomedical Applications
- Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, related to the chemical structure , have been synthesized and screened for anticonvulsant activity (Pandey & Srivastava, 2011).
Material Science
- Electroluminescence in OLEDs : Studies on compounds like 3-(1H-pyrazol-1-yl)pyridine, related to the core structure of interest, have been used to construct bipolar host materials for phosphorescent organic light-emitting diodes, demonstrating their utility in advanced electronic applications (Li et al., 2016).
properties
IUPAC Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQONSWBHGBDSB-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
CAS RN |
3367-88-2 | |
| Record name | NSC116390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



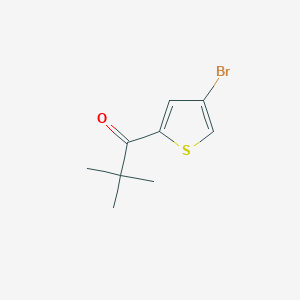



![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)

